molecular formula C16H13BrN4O B6624078 2-bromo-4-methyl-N-(1-pyridin-2-ylpyrazol-4-yl)benzamide

2-bromo-4-methyl-N-(1-pyridin-2-ylpyrazol-4-yl)benzamide

Cat. No.: B6624078
M. Wt: 357.20 g/mol
InChI Key: KMJLUEHXSMGHSG-UHFFFAOYSA-N
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Description

2-bromo-4-methyl-N-(1-pyridin-2-ylpyrazol-4-yl)benzamide is a complex organic compound with the molecular formula C13H11BrN2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methyl-N-(1-pyridin-2-ylpyrazol-4-yl)benzamide typically involves multiple steps. One common method starts with the bromination of 4-methylbenzoic acid to obtain 2-bromo-4-methylbenzoic acid. This intermediate is then reacted with 1-(2-pyridyl)pyrazole under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-methyl-N-(1-pyridin-2-ylpyrazol-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-bromo-4-methyl-N-(1-pyridin-2-ylpyrazol-4-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-4-methyl-N-(1-pyridin-2-ylpyrazol-4-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide
  • 4-bromo-2-methylpyridine
  • 2-bromo-4-methyl-N-(1-pyridin-2-ylpyrazol-4-yl)benzamide

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both bromine and pyrazole moieties. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

2-bromo-4-methyl-N-(1-pyridin-2-ylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O/c1-11-5-6-13(14(17)8-11)16(22)20-12-9-19-21(10-12)15-4-2-3-7-18-15/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJLUEHXSMGHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CN(N=C2)C3=CC=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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